ethyl 1-(1-phenylethyl)piperidine-3-carboxylate
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Overview
Description
Ethyl 1-(1-phenylethyl)piperidine-3-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. It is a white to off-white crystalline powder with a molecular weight of 281.4 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(1-phenylethyl)piperidine-3-carboxylate typically involves the reaction of piperidine derivatives with ethyl esters. One common method involves the reaction of piperidine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(1-phenylethyl)piperidine-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Ethyl 1-(1-phenylethyl)piperidine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a reactant in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including its effects on neurotransmitter systems.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of ethyl 1-(1-phenylethyl)piperidine-3-carboxylate involves its interaction with specific molecular targets in the body. It is known to affect neurotransmitter systems, particularly the gamma-aminobutyric acid (GABA) system. The compound acts as a GABA uptake inhibitor, which increases the levels of GABA in the synaptic cleft, leading to enhanced inhibitory neurotransmission .
Comparison with Similar Compounds
Ethyl 1-(1-phenylethyl)piperidine-3-carboxylate can be compared with other piperidine derivatives, such as:
Ethyl piperidine-3-carboxylate: Similar structure but lacks the phenylethyl group.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
1-(1-Phenylethyl)piperidine-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester group.
The uniqueness of this compound lies in its specific ester group and phenylethyl substitution, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 1-(1-phenylethyl)piperidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-3-19-16(18)15-10-7-11-17(12-15)13(2)14-8-5-4-6-9-14/h4-6,8-9,13,15H,3,7,10-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCCUAYRESFXNDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C(C)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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